molecular formula C16H24N6O3 B4876674 1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B4876674
M. Wt: 348.40 g/mol
InChI Key: HJMBHVWVMLEFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C16H24N6O3 and its molecular weight is 348.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.19098865 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to interact with enzymes involved in purine metabolism, such as xanthine oxidase, which is crucial for the oxidation of hypoxanthine to xanthine and xanthine to uric acid . The compound’s interaction with these enzymes suggests its potential as an inhibitor, which could be beneficial in conditions like gout where uric acid levels are elevated.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. It has shown antiproliferative activity against cancer cells, including A549, MCF-7, Hela, and HepG-2 cell lines . The compound influences cell function by inducing apoptosis, arresting the cell cycle at the G1 phase, and affecting cell signaling pathways related to apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It selectively binds to ferrous ions, which plays a role in its cytotoxicity against cancer cells . The compound also influences gene expression by modulating the levels of proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspase-3 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in vitro has demonstrated sustained antiproliferative effects on cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects have been observed, including potential damage to normal tissues and organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to purine metabolism. It interacts with enzymes such as xanthine oxidase and other cofactors that play a role in the oxidation and reduction reactions within the cell . The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound has been found to localize predominantly in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its overall efficacy and function.

Properties

IUPAC Name

1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O3/c1-5-7-20-14(23)12-13(19(4)16(20)24)17-15-21(12)10-11(3)18-22(15)8-9-25-6-2/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMBHVWVMLEFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(=NN3CCOCC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 2
1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 3
1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 4
Reactant of Route 4
1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 5
Reactant of Route 5
1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 6
Reactant of Route 6
1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.